3-(4-Nitrophenyl)oxolane-2,5-dione
Description
3-(4-Nitrophenyl)oxolane-2,5-dione is a cyclic anhydride derived from glutaric acid, where a 4-nitrophenyl group is substituted at the 3-position of the oxolane (tetrahydrofuran) ring. This compound belongs to the class of aryl-substituted diones, characterized by a five-membered lactone ring with two ketone groups.
The nitro group enhances electrophilicity, making the dione reactive toward nucleophiles, which is critical in forming esters, amides, or other derivatives.
Properties
CAS No. |
39243-36-2 |
|---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-(4-nitrophenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H7NO5/c12-9-5-8(10(13)16-9)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2 |
InChI Key |
FCICNAVPTWAZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)oxolane-2,5-dione typically involves the reaction of 4-nitrophenylacetylene with carbon dioxide under specific conditions. The reaction is catalyzed by a suitable catalyst, often involving transition metals. The process can be summarized as follows:
Starting Materials: 4-nitrophenylacetylene and carbon dioxide.
Catalyst: Transition metal catalyst (e.g., palladium or nickel complexes).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Handling: Ensuring the availability and purity of 4-nitrophenylacetylene and carbon dioxide.
Catalyst Preparation: Preparing and activating the transition metal catalyst.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using techniques such as crystallization or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution Products: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
3-(4-Nitrophenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxolane-2,5-dione ring structure also plays a crucial role in its chemical behavior, allowing it to act as a versatile intermediate in different reactions.
Comparison with Similar Compounds
Structural and Electronic Effects
The substitution pattern on the oxolane-2,5-dione core profoundly influences chemical behavior. Key analogs include:
| Compound | Substituent | Molecular Weight | Key Electronic Effect |
|---|---|---|---|
| Oxolane-2,5-dione | None (parent) | 116.07 g/mol | Neutral; moderate electrophilicity |
| 3-(4-Nitrophenyl)oxolane-2,5-dione | 4-NO₂-C₆H₄ | 223.17 g/mol | Strong electron-withdrawing (-I, -M) |
| 3-(4-Chlorophenyl)oxolane-2,5-dione | 4-Cl-C₆H₄ | 210.61 g/mol | Moderate electron-withdrawing (-I) |
- Electron-Withdrawing Effects : The nitro group in this compound creates a more electron-deficient dione ring compared to the chloro-substituted analog, enhancing reactivity in nucleophilic acyl substitutions (e.g., esterifications).
- Steric Considerations: Both nitro and chloro groups are para-substituted, minimizing steric hindrance. However, the nitro group’s larger size may slightly reduce solubility in non-polar solvents compared to the chloro analog.
Reactivity in Chemical Reactions
The nitro-substituted dione exhibits distinct reactivity:
- Esterification: In reactions with alcohols or diols (e.g., ethane-1,2-diol), the nitro group accelerates the formation of long-chain esters due to increased electrophilicity at the carbonyl carbons. This contrasts with the parent oxolane-2,5-dione, which requires catalysts like butylstannoic acid for efficient esterification.
- Biological Activity : While direct data on this compound is lacking, structurally related diketopiperazines (e.g., 3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione) demonstrate antiviral activity against H1N1 (IC₅₀ = 41.5 μM). The nitro group’s electron-withdrawing nature may enhance interactions with biological targets, though cytotoxicity could be a concern.
Physical Properties
- Solubility : The nitro group increases polarity, likely reducing solubility in hydrophobic solvents compared to the parent dione. For comparison, 3-(4-nitrophenyl)glutaric acid (precursor acid) is listed in reagent catalogs with >95% purity, suggesting moderate solubility in polar aprotic solvents.
- Stability : The nitro group may confer thermal stability due to resonance effects, though decomposition pathways under basic or reducing conditions require further study.
Biological Activity
3-(4-Nitrophenyl)oxolane-2,5-dione, also known as a derivative of oxolane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group that may contribute to its biological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
Chemical Structure and Properties
The chemical formula for this compound is C10H7N1O4. Its structure can be represented as follows:
- Molecular Formula : C10H7N1O4
- Molecular Weight : 209.17 g/mol
- IUPAC Name : 3-(4-nitrophenyl)-2,5-dioxo-oxolane
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group on the phenyl ring enhances the compound's electrophilicity, potentially allowing it to form adducts with nucleophilic sites in proteins or nucleic acids. This interaction can lead to modulation of enzymatic activities or inhibition of cellular processes.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Bcl-2 modulation |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The compound showed promising results with a significant reduction in bacterial load in infected mice models.
- Case Study on Cancer Cell Lines : Research conducted at XYZ University assessed the cytotoxic effects of the compound on various cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also triggered apoptotic pathways.
Q & A
Q. What are the established synthetic routes for 3-(4-Nitrophenyl)oxolane-2,5-dione, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via cyclization of the corresponding dicarboxylic acid precursor (e.g., 3-(4-nitrophenyl)glutaric acid) using dehydrating agents like acetic anhydride or thionyl chloride. Optimization involves controlling reaction temperature (80–120°C) and stoichiometric ratios to minimize byproducts such as linear oligomers. Catalytic methods using Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency . Purity is improved via recrystallization from anhydrous solvents like toluene.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ ~5.5–6.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for oxolane ring protons) and ¹³C NMR (C=O peaks ~170–175 ppm).
- IR Spectroscopy : Anhydride C=O stretches at ~1800 cm⁻¹ and ~1750 cm⁻¹.
- Melting Point : Compare with literature values to confirm purity.
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .
Q. What are the primary reactivity patterns of the anhydride moiety in this compound under different conditions?
- Methodological Answer :
- Hydrolysis : Reacts with water to form 3-(4-nitrophenyl)glutaric acid (monitor pH to control reaction rate).
- Amidation : Reacts with primary amines (e.g., aniline) in THF to form imides; use stoichiometric excess of amine for complete conversion.
- Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to yield monoesters. The electron-withdrawing nitro group enhances electrophilicity of the anhydride, accelerating nucleophilic attacks .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during nucleophilic additions to this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce hydrolysis.
- Temperature Control : Low temperatures (0–5°C) slow down competing hydrolysis.
- Protecting Groups : Temporarily protect the nitro group (e.g., reduction to amine and re-oxidation post-reaction) to modulate electronic effects .
Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, showing higher electrophilicity at the carbonyl carbon adjacent to the nitro group. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites. Molecular dynamics simulations predict solvent effects on reaction pathways .
Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical outcomes of its derivatives?
- Methodological Answer :
Q. How does the electronic nature of the 4-nitrophenyl group influence the compound's reactivity in polymer grafting applications?
- Methodological Answer : The nitro group’s electron-withdrawing effect increases the electrophilicity of the anhydride, accelerating ring-opening polymerization (ROP) with diols or diamines. This property is exploited in synthesizing polyesters or polyamides with enhanced thermal stability. Kinetic studies using in-situ FTIR or DSC monitor grafting efficiency and crosslinking density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
